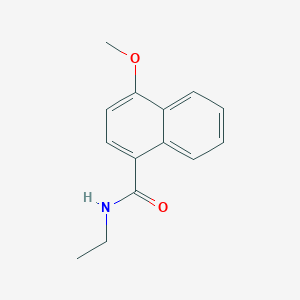
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a pyrrolidine derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine acts as a selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII plays a crucial role in synaptic plasticity and memory formation by regulating the activity of ion channels and receptors. By inhibiting CaMKII, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can modulate calcium signaling and affect neuronal function.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can inhibit the phosphorylation of CaMKII and reduce the activity of ion channels and receptors. In vivo studies have shown that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can improve cognitive function in animal models of Alzheimer's disease and enhance long-term potentiation in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in lab experiments is its selectivity for CaMKII. This allows researchers to specifically target this enzyme and study its role in neuronal function. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions for research involving 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine. One area of interest is the development of more selective inhibitors of CaMKII that can be used in therapeutic applications. Another area of interest is the study of the role of CaMKII in other neurological disorders, such as schizophrenia and depression. Additionally, the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in combination with other compounds may lead to new insights into the mechanisms of synaptic plasticity and memory formation.
Métodos De Síntesis
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can be synthesized using a variety of methods, including the reaction of 5-bromo-1-indanone with pyrrolidine in the presence of a base, or the reaction of 5-chloro-1-indanone with pyrrolidine in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a tool to study the role of calcium signaling in synaptic plasticity and memory formation. In pharmacology, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBFJMPZGBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)

![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)

